1-(3-Methylbenzyl)piperazine-2,3-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(3-methylphenyl)methyl]piperazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9-3-2-4-10(7-9)8-14-6-5-13-11(15)12(14)16/h2-4,7H,5-6,8H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYSWXWCFNDFAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCNC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 3 Methylbenzyl Piperazine 2,3 Dione and Its Analogues
General Strategies for Piperazine-2,3-dione Ring System Construction
The formation of the piperazine-2,3-dione scaffold is a foundational step in the synthesis of its various derivatives. Several reliable methods have been developed, primarily involving the formation of two amide bonds within a six-membered ring. These strategies often begin with acyclic precursors that are induced to cyclize.
A primary and widely used method for constructing the piperazine-2,3-dione ring involves the cyclization of ethylenediamine (B42938) with a cyclizing reagent. google.com This approach leverages the nucleophilicity of the two amine groups in the diamine precursor. The reaction is typically a two-step process that can often be performed in a single pot, where an intermediate is formed and subsequently cyclizes to yield the heterocyclic ring. google.com
The general scheme involves reacting ethylenediamine with a derivative of oxalic acid, such as an oxalate (B1200264) ester. The high efficiency and availability of the starting materials make this an advantageous route. researchgate.net A patent describes a method where ethylenediamine is the starting material, which undergoes a cyclization reaction to produce the intermediate piperazine-2,3-dione. google.com This intermediate can then be carried forward to the substitution step, sometimes without the need for isolation. google.com Variations of this strategy include using different diamine precursors to introduce substitutions on the carbon backbone of the piperazine (B1678402) ring. nih.gov
Condensation reactions are a cornerstone of heterocyclic synthesis, and the formation of the piperazine-2,3-dione ring is no exception. This strategy typically involves the reaction between a 1,2-diamine, such as ethylenediamine, and a 1,2-dicarbonyl compound or its equivalent, most commonly an oxalic acid derivative like diethyl oxalate.
The reaction proceeds via a double condensation mechanism. Each primary amine of the ethylenediamine attacks one of the carbonyl carbons of the oxalate ester, leading to the formation of two amide bonds. The elimination of two molecules of alcohol drives the reaction towards the formation of the stable six-membered cyclic dione (B5365651). This method is noted for its high yield and relatively mild conditions. google.com The process is exemplified in a patented synthesis where a cyclizing reagent, which serves as the dicarbonyl source, reacts with ethylenediamine to form the piperazine-2,3-dione intermediate. google.com
Table 1: Reagents in Piperazine-2,3-dione Ring Construction
| Precursor Type | Key Reagent(s) | Reaction Type | Reference(s) |
|---|---|---|---|
| Diamine Precursor | Ethylenediamine, Oxalate Ester | Cyclization/Condensation | google.com |
| Dicarbonyl Compound | Diethyl Oxalate, Ethylenediamine | Condensation | google.com |
While less direct for the synthesis of the dione itself, reductive amination is a crucial technique in the broader chemistry of piperazines and their precursors. nih.gov Often, piperazine-2,3-diones are used as intermediates that are subsequently reduced to form piperazines. researchgate.netgoogle.com For instance, a piperazinedione can be treated with strong reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) to yield the corresponding piperazine. google.comgoogle.com
Conversely, strategies can involve building the ring through reductive pathways. A notable example is the catalytic reductive cyclization of dioximes. mdpi.com This method involves the hydrogenation of dioxime precursors in the presence of a catalyst, leading to the formation of the piperazine ring through a sequence of reduction and intramolecular cyclization steps. mdpi.com While this produces a piperazine, modifications of the starting materials or subsequent oxidation steps could theoretically lead to the piperazine-2,3-dione structure. Reductive amination is also a key method for the N-alkylation of the pre-formed piperazine ring, as seen in the synthesis of various pharmaceutical agents. nih.gov
Targeted Synthesis of 1-(3-Methylbenzyl)piperazine-2,3-dione
The synthesis of the specific compound this compound requires a strategy that allows for the selective introduction of a single 3-methylbenzyl group onto one of the ring's nitrogen atoms.
A common and effective method for preparing N-monosubstituted piperazine-2,3-diones follows a two-step sequence: formation of the unsubstituted piperazine-2,3-dione ring, followed by a substitution reaction to introduce the desired moiety. google.com This approach allows for great versatility in the final product.
A significant challenge in this second step is achieving mono-alkylation while avoiding the formation of the di-substituted product. researchgate.net Several strategies exist to control the selectivity:
Stoichiometric Control: Using a precise molar ratio of the piperazine-2,3-dione to the alkylating agent can favor monosubstitution. A patent suggests a molar ratio of approximately 1:0.8 to 1:1.1. google.com
Use of Protecting Groups: A more robust method involves the use of a protecting group, such as tert-butyloxycarbonyl (Boc), to block one of the nitrogen atoms. researchgate.netresearchgate.net The unprotected nitrogen can then be alkylated, followed by the removal of the protecting group to yield the desired N-monosubstituted product. researchgate.net
Protonation: Performing the alkylation on a monopiperazinium salt can also achieve selectivity, as the protonated nitrogen is less nucleophilic. google.com
The two-step synthesis where the intermediate piperazine-2,3-dione is not isolated before the substitution reaction offers an efficient pathway with advantages in terms of yield, simple equipment, and easier post-reaction workup. google.com
The final step in the synthesis of this compound is the covalent attachment of the 3-methylbenzyl group to the nitrogen of the piperazine-2,3-dione ring. This is typically achieved through a nucleophilic substitution reaction, where the nitrogen atom of the dione acts as a nucleophile, attacking the benzylic carbon of a 3-methylbenzyl halide, such as 3-methylbenzyl bromide or chloride. google.comgoogle.com
The reaction is generally carried out in the presence of a base to deprotonate the piperazine-2,3-dione, enhancing its nucleophilicity. The choice of solvent and temperature is critical for optimizing the reaction yield and minimizing side products. A German patent details the N-monoalkylation of piperazine using m-methylbenzyl bromide in solvents like methanol (B129727) or ethanol (B145695), with the reaction proceeding at temperatures ranging from 20°C to 70°C. google.com These conditions are analogous to those used for the alkylation of the piperazine-2,3-dione core. google.com After the reaction is complete, the final product is isolated through steps that may include distillation to remove the solvent, pH adjustment, filtration, and crystallization. google.com
Table 2: Example Conditions for N-Alkylation with Methylbenzyl Halides
| Substrate | Alkylating Agent | Solvent(s) | Temperature | Outcome | Reference(s) |
|---|---|---|---|---|---|
| Piperazine Hexahydrate | m-Methylbenzyl Bromide | Methanol | 20°C then 70°C | N-m-methylbenzylpiperazine | google.com |
| Piperazine Hexahydrate | o-Methylbenzyl Bromide | Ethanol | Room Temp. then 70°C | N-o-methylbenzylpiperazine | google.com |
Mechanistic Considerations in the Formation of this compound
The formation of this compound is governed by two distinct reaction mechanisms corresponding to the cyclization and N-substitution steps.
Cyclization Mechanism: The formation of the piperazine-2,3-dione ring from ethylenediamine and a reagent like diethyl oxalate proceeds via a double nucleophilic acyl substitution mechanism. The mechanism unfolds as follows:
First Nucleophilic Attack : One of the primary amine groups of ethylenediamine acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This leads to the formation of a tetrahedral intermediate.
Elimination : The tetrahedral intermediate collapses, eliminating a molecule of ethanol and forming an amide bond.
Intramolecular Cyclization : The second primary amine group of the intermediate then attacks the remaining ester carbonyl group in an intramolecular fashion.
Ring Closure : This second nucleophilic attack forms another tetrahedral intermediate which subsequently collapses, eliminating a second molecule of ethanol to form the stable six-membered piperazine-2,3-dione ring.
N-Substitution Mechanism: The introduction of the 3-methylbenzyl group onto the nitrogen atom of the piperazine-2,3-dione intermediate typically follows a nucleophilic substitution (SN2) mechanism.
Deprotonation : A base is used to deprotonate one of the amide nitrogens of the piperazine-2,3-dione ring. This generates a nucleophilic anion.
Nucleophilic Attack : The resulting anion acts as a nucleophile, attacking the electrophilic benzylic carbon of the 3-methylbenzyl halide (e.g., 3-methylbenzyl chloride or bromide).
Displacement : The attack occurs in a single concerted step, where the nucleophile forms a bond to the carbon while the leaving group (halide) is displaced. This results in the formation of the N-substituted product, this compound.
Optimization of Synthetic Pathways and Reaction Conditions for Enhanced Yield and Selectivity
Optimizing the synthesis of this compound is critical for maximizing product yield and ensuring high selectivity. This involves a systematic investigation of various reaction parameters.
Role of Catalysts and Reagents in Reaction Efficiency
The efficiency of the synthesis is heavily dependent on the choice of reagents and the potential use of catalysts.
Cyclization Reagents: The selection of the cyclizing agent is crucial. While diethyl oxalate is commonly used, other reagents like oxalyl chloride could potentially be employed, though this would generate HCl as a byproduct, requiring different reaction conditions to manage the acidity.
N-Substitution Reagents and Catalysts:
Base: The base used for deprotonating the piperazine-2,3-dione is a critical component. Strong, non-nucleophilic bases are ideal to prevent side reactions. The strength and solubility of the base can dictate the rate of the substitution reaction.
Alkylating Agent: The nature of the leaving group on the 3-methylbenzyl moiety affects reactivity. Benzyl (B1604629) bromides or iodides are more reactive than chlorides and can lead to faster reaction times or allow for milder conditions. The molar ratio of the piperazine-2,3-dione to the substituting reagent is typically optimized to be around 1:0.8 to 1:1.1 to maximize monosubstitution and minimize waste. google.com
Catalysts: While not always necessary, phase-transfer catalysts can be employed to improve reaction efficiency, especially in heterogeneous reaction mixtures. These catalysts facilitate the transfer of the deprotonated piperazine-2,3-dione from an aqueous or solid phase to the organic phase where the alkylating agent resides.
| Reagent Type | Example | Function | Optimization Consideration |
|---|---|---|---|
| Cyclizing Reagent | Diethyl Oxalate | Forms the dione backbone of the piperazine ring. | Purity and reactivity. |
| Base (for N-Substitution) | Sodium Hydride, Potassium Carbonate | Deprotonates the piperazine-2,3-dione to create a nucleophile. | Strength, solubility, and steric hindrance. |
| Substituting Reagent | 3-Methylbenzyl Bromide | Adds the N-substituent to the piperazine ring. | Reactivity of the leaving group (I > Br > Cl). |
| Catalyst | Phase-Transfer Catalyst (e.g., TBAB) | Enhances reaction rate in biphasic systems. | Efficiency and compatibility with reaction conditions. |
Purity Assessment and Isolation Techniques in the Synthesis of Piperazine-2,3-diones
The final stage of the synthesis involves isolating the product and assessing its purity. A variety of techniques are available for these purposes.
Isolation Techniques:
Precipitation and Filtration: If the product is a solid and insoluble in the reaction solvent upon cooling, it can be isolated directly by filtration. google.com The crude product is then typically washed with a cold solvent to remove soluble impurities.
Extraction: If the product is soluble in the reaction mixture, an extractive workup is necessary. This involves partitioning the product between an organic solvent and an aqueous phase to remove inorganic salts and other water-soluble impurities. The organic layer is then dried and the solvent is removed under reduced pressure.
Crystallization: This is the most common method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent and allowed to cool slowly, promoting the formation of pure crystals. The choice of solvent is critical for effective purification. Techniques involving salt formation, such as precipitating piperazine as a diacetate salt from a solvent like acetone, can be a highly effective purification strategy by selectively crystallizing the desired compound away from related impurities. google.com
Purity Assessment: The purity of the synthesized this compound is confirmed using a combination of chromatographic and spectroscopic methods.
| Technique | Purpose |
|---|---|
| Thin-Layer Chromatography (TLC) | To monitor reaction progress and assess the number of components in the product mixture. |
| High-Performance Liquid Chromatography (HPLC) | To determine the quantitative purity of the final product. |
| Melting Point Analysis | A sharp melting point range is indicative of a pure crystalline compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and identify any impurities. |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound and confirm its identity. |
| Infrared (IR) Spectroscopy | To identify the presence of key functional groups (e.g., C=O, N-H). |
Mechanistic Investigations of Chemical Transformations Involving Piperazine 2,3 Dione Systems
Detailed Reaction Mechanisms for the Formation of Piperazine-2,3-dione Rings
The most common and direct method for synthesizing 1-substituted piperazine-2,3-diones, such as 1-(3-Methylbenzyl)piperazine-2,3-dione, is through the condensation of a monosubstituted ethylenediamine (B42938) with an oxalic acid derivative, typically diethyl oxalate (B1200264). The reaction proceeds via a two-step nucleophilic acyl substitution mechanism.
Step 1: Initial Nucleophilic Acyl Substitution (Amide Formation)
The synthesis begins with the nucleophilic attack of the more sterically accessible and electronically available primary amino group of N-(3-methylbenzyl)ethane-1,2-diamine on one of the electrophilic carbonyl carbons of diethyl oxalate. The secondary amine is less reactive due to steric hindrance from the benzyl (B1604629) group. This attack forms a tetrahedral intermediate, which then collapses to eliminate a molecule of ethanol (B145695), resulting in the formation of an intermediate amide, ethyl 2-((2-((3-methylbenzyl)amino)ethyl)amino)-2-oxoacetate.
Step 2: Intramolecular Cyclization (Lactamization)
| Step | Reactants | Key Intermediate | Product |
| 1 | N-(3-methylbenzyl)ethane-1,2-diamine + Diethyl oxalate | Tetrahedral Intermediate 1 | Ethyl 2-((2-((3-methylbenzyl)amino)ethyl)amino)-2-oxoacetate |
| 2 | Ethyl 2-((2-((3-methylbenzyl)amino)ethyl)amino)-2-oxoacetate | Tetrahedral Intermediate 2 (cyclic) | This compound |
Understanding Nucleophilic Substitution Reactions on the Piperazine (B1678402) Core
The this compound core possesses a nitrogen atom at the 4-position (N4) that can potentially act as a nucleophile. However, its nucleophilicity is significantly diminished compared to a typical secondary amine. This is due to the electron-withdrawing effect of the adjacent carbonyl group at C3, which delocalizes the nitrogen's lone pair of electrons through resonance, imparting partial double-bond character to the C-N bond.
Despite this reduced reactivity, the N4 atom can undergo nucleophilic substitution reactions, such as alkylation or acylation, under appropriate conditions.
Mechanism of N4-Alkylation:
In an SN2 reaction with an alkyl halide (e.g., methyl iodide), the N4 atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. This occurs in a single concerted step, forming a new N-C bond and breaking the C-halogen bond. The reaction typically requires a base to neutralize the resulting ammonium (B1175870) salt and drive the equilibrium towards the product.
Mechanism of N4-Acylation:
N4-acylation with a reagent like an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The N4 nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride to form a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group and forming the N-acylated product. A non-nucleophilic base is often added to scavenge the HCl byproduct. The reactivity of piperazine nitrogen atoms as nucleophiles is a fundamental aspect of their chemistry, enabling their incorporation into a wide array of functional molecules. researchgate.net
Exploration of Radical Mechanisms in the Synthesis of Piperazine-2,3-dione Derivatives
While condensation reactions are standard, radical mechanisms offer alternative pathways for the synthesis and functionalization of piperazine-based systems. nih.gov The application of radical chemistry to piperazine-2,3-dione synthesis is less common but mechanistically plausible.
One potential approach involves a radical cyclization. For instance, a precursor molecule containing an N-centered radical or a radical on a side chain could be designed to cyclize and form the piperazine ring. A hypothetical mechanism could involve the homolytic cleavage of a weak N-X bond (e.g., N-Br) on a suitable acyclic precursor, initiated by a radical initiator like AIBN or by photolysis. The resulting nitrogen-centered radical could then attack a suitably positioned double bond within the molecule to form the six-membered ring. The subsequent carbon-centered radical would then need to be quenched to yield the final product.
Furthermore, modern photoredox catalysis has been used to generate α-amino radicals from piperazines for C-H functionalization. mdpi.com This strategy could be adapted to functionalize a pre-formed this compound ring. In this scenario, a photocatalyst, upon excitation by light, would abstract a hydrogen atom from the C5 or C6 position of the piperazine-2,3-dione ring, generating a carbon-centered radical. This radical could then be trapped by a variety of radical acceptors to introduce new substituents onto the piperazine core.
| Radical Approach | Initiator/Catalyst | Key Intermediate | Potential Outcome |
| Radical Cyclization | AIBN / Heat | Nitrogen-centered radical | Formation of the piperazine-2,3-dione ring |
| C-H Functionalization | Photoredox Catalyst / Light | α-amino radical | Substitution at C5 or C6 of the piperazine core |
Stereochemical Control and Diastereoselectivity in Synthetic Routes to Chiral Piperazine-2,3-diones
Achieving stereochemical control is crucial when synthesizing chiral piperazine-2,3-dione derivatives for applications in medicinal chemistry and materials science. Several strategies can be employed to control the stereochemistry at substituent-bearing carbon atoms within the piperazine ring.
Substrate-Controlled Synthesis:
The most straightforward approach is to start with enantiomerically pure building blocks. For example, if a chiral center is desired at the C5 or C6 position, one could begin the synthesis with a chiral, optically pure 1,2-diamine. The stereochemistry of the starting material would then be directly transferred to the final piperazine-2,3-dione product, as the cyclization reaction with diethyl oxalate does not typically affect existing stereocenters.
Catalytic Asymmetric Synthesis:
A more advanced strategy involves asymmetric catalysis. Drawing parallels from the synthesis of related chiral heterocycles, a prochiral precursor could be enantioselectivly transformed. For instance, a palladium-catalyzed asymmetric hydrogenation of a pyrazine-2,3-dione precursor (a fully unsaturated analog) could potentially yield a chiral piperazine-2,3-dione with high enantioselectivity. rsc.org The choice of chiral ligand bound to the metal catalyst would be critical in determining the stereochemical outcome.
Diastereoselectivity:
When a second stereocenter is introduced into a molecule that already contains one, diastereomers are formed. In the context of this compound, if a substituent were to be introduced at the C5 position, the existing chiral environment (even if just conformational) could influence the stereochemical course of the reaction. For example, in a reduction of a C5-carbonyl derivative, the hydride might preferentially attack from one face of the ring over the other, leading to an excess of one diastereomer. The level of diastereoselectivity is often expressed as diastereomeric excess (d.e.).
| Synthetic Strategy | Key Principle | Desired Outcome |
| Substrate Control | Use of enantiopure starting materials (e.g., chiral diamine) | Enantiomerically pure product |
| Asymmetric Catalysis | Use of a chiral catalyst to transform a prochiral substrate | High enantiomeric excess (e.e.) |
| Diastereoselective Reaction | An existing stereocenter directs the formation of a new one | High diastereomeric excess (d.e.) |
Computational Chemistry Applications in the Study of 1 3 Methylbenzyl Piperazine 2,3 Dione
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the electron distribution, molecular geometry, and reactivity of 1-(3-Methylbenzyl)piperazine-2,3-dione.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations would involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to solve the Schrödinger equation in an approximate manner. This process minimizes the total energy of the molecule, yielding key information such as bond lengths, bond angles, and dihedral angles. The resulting optimized structure is crucial for all subsequent computational analyses.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, analysis of the spatial distribution of these orbitals would reveal the likely sites for nucleophilic and electrophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The values in this table are hypothetical and serve as an illustrative example of the data that would be generated from DFT calculations.
Mapping of Molecular Electrostatic Potential (MEP) Surfaces
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP surface is color-coded to indicate different electrostatic potential values: red typically represents regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates areas of low electron density (positive potential), susceptible to nucleophilic attack. For this compound, the MEP map would likely highlight the electronegative oxygen atoms of the dione (B5365651) group as regions of negative potential.
Molecular Modeling and Simulation Techniques
Beyond its intrinsic electronic properties, understanding how this compound interacts with biological macromolecules is crucial for assessing its potential as a therapeutic agent. Molecular modeling and simulation techniques are instrumental in this regard.
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein (receptor). This technique is widely used in drug discovery to screen for potential drug candidates. For this compound, docking studies would involve selecting a relevant biological target. The docking algorithm would then explore various possible binding poses of the compound within the active site of the target protein, scoring each pose based on its binding affinity. The results can provide insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability Assessment
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time. Following a molecular docking study, an MD simulation can be performed on the predicted ligand-receptor complex to assess its stability and to observe the conformational changes that may occur upon binding. By simulating the movements of atoms and molecules over a specific period, MD can validate the binding pose obtained from docking and provide a more detailed understanding of the binding thermodynamics. For this compound, an MD simulation would reveal the flexibility of the molecule and the persistence of key interactions with its target, offering a more realistic picture of the binding event.
In Vitro Biological Activity and Structure Activity Relationships Sar of Piperazine 2,3 Dione Derivatives
General Methodologies for In Vitro Pharmacological Screening of Piperazine-2,3-diones
The initial assessment of the biological activity of piperazine-2,3-dione derivatives typically involves a variety of in vitro screening techniques to identify and characterize their pharmacological properties. These methods are designed to evaluate the interaction of the compounds with specific biological targets or to observe their effects on cellular processes.
A primary step often involves phytochemical screening if the compounds are derived from natural sources. This includes techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and UV spectroscopy to isolate and identify the chemical constituents of an extract. researchgate.net
For synthesized compounds, a common starting point is the assessment of cytotoxicity . This is crucial to determine the concentration range at which the compounds can be safely tested for other biological activities without causing cell death. The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a widely used colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity. acs.orgnih.gov In this assay, cells are seeded in 96-well plates and exposed to different concentrations of the test compounds. acs.orgnih.gov
Once non-toxic concentrations are established, a variety of assays can be employed to screen for specific biological activities:
Enzyme Inhibition Assays: To evaluate the potential of piperazine-2,3-diones to inhibit specific enzymes, researchers utilize assays that measure the rate of an enzymatic reaction in the presence and absence of the compound. For instance, in the case of cyclooxygenase (COX) inhibition, in vitro assays are performed to determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity. nih.gov
Receptor Binding Assays: Competitive radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor. mdpi.com These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target receptor. The data from these experiments are used to calculate the inhibition constant (Ki), which reflects the binding affinity of the compound.
Cell-Based Assays: These assays are used to investigate the effect of compounds on cellular functions. For example, to assess anti-inflammatory potential, researchers may measure the inhibition of lipopolysaccharide (LPS)-stimulated activation of transcription factors like NF-κB. mdpi.com Cellular imaging techniques using fluorescent probes can also be employed to visualize the localization of compounds within cells and their effects on cellular structures. nih.gov
Chromatographic and Spectroscopic Methods: Techniques like HPLC and mass spectrometry are essential for the purification and structural elucidation of novel piperazine (B1678402) derivatives. nih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is also a critical tool for confirming the chemical structure of the synthesized compounds. researchgate.net
These methodologies provide a comprehensive approach to the initial pharmacological characterization of piperazine-2,3-dione derivatives, allowing for the identification of lead compounds for further investigation.
Mechanisms of Action at a Molecular and Cellular Level (In Vitro)
The piperazine-2,3-dione scaffold is a versatile structure that can be modified to interact with a variety of biological targets. In vitro studies have revealed several mechanisms of action for this class of compounds at the molecular and cellular level.
Piperazine derivatives have demonstrated inhibitory activity against several important enzymes.
PARP-1 Inhibition: Certain piperazine-substituted naphthoquinone derivatives have been investigated as potential inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. nih.gov In silico molecular docking and molecular dynamics studies have been used to predict the binding interactions of these compounds with the active site of PARP-1. acs.orgnih.gov These computational models help in identifying key amino acid residues that are important for the inhibitory activity. acs.orgnih.gov
Cyclooxygenase (COX) Inhibition: Some N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, which contain a piperazine moiety, have been shown to inhibit COX-1 and COX-2 enzymes. nih.gov These enzymes are involved in the inflammatory pathway, and their inhibition is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). The inhibitory activity of these compounds was found to be comparable to the known COX inhibitor, meloxicam. nih.gov
Tyrosinase Inhibition: A series of piperazine derivatives have been synthesized and evaluated for their ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. researchgate.net In vitro studies showed that some of these compounds were potent tyrosinase inhibitors, with one derivative exhibiting mixed-type inhibition. researchgate.net
Enoyl-ACP Reductase Inhibition: N,N′-bis(1,3,4-thiadiazole) piperazine derivatives have been screened for their antimicrobial activity, with the proposed mechanism being the inhibition of enoyl-ACP reductase, an enzyme essential for fatty acid biosynthesis in bacteria. mdpi.com
The table below summarizes the enzyme inhibitory activities of some piperazine derivatives.
| Compound Class | Target Enzyme | Key Findings |
| Piperazine-substituted naphthoquinones | PARP-1 | In silico studies suggest significant inhibitory potential through interaction with critical amino acids in the active site. acs.orgnih.gov |
| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | COX-1 and COX-2 | Demonstrated inhibitory activity comparable to meloxicam. nih.gov |
| Piperazine derivatives with a 1,2,4-triazole (B32235) nucleus | Tyrosinase | Potent in vitro inhibition with IC50 values in the low micromolar range. researchgate.net |
| N,N′-bis(1,3,4-thiadiazole) piperazines | Enoyl-ACP Reductase | Proposed as the mechanism for the observed antimicrobial activity. mdpi.com |
Piperazine derivatives are well-known for their ability to modulate the activity of various neurotransmitter receptors.
Serotonin (B10506) (5-HT) Receptors: Numerous piperazine derivatives have been synthesized and evaluated for their binding affinity to serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. researchgate.net For example, buspirone, an anxiolytic drug, has a pharmacologically active metabolite, 1-pyrimidinylpiperazine (1-PP). fda.gov
Dopamine (B1211576) (D2) Receptors: The affinity of piperazine derivatives for dopamine D2 receptors has also been a subject of investigation. researchgate.net
Histamine (B1213489) (H3) Receptors: Some multi-target heterocycle piperazine derivatives have been studied for their binding affinities to histamine H3 receptors. researchgate.net
Sigma Receptors: Certain piperazine derivatives have shown high affinity for sigma-1 (σ1) receptors, with some compounds acting as dual H3/σ1 receptor antagonists. nih.gov
The following table presents the receptor binding affinities for a selection of piperazine derivatives.
| Compound Type | Receptor Target | Binding Affinity (Ki) |
| Phenylpiperazine derivative | 5-HT1A Receptor | 14.3 ± 7.1 nM mdpi.com |
| Thiophene-benzamide N-phenylpiperazine | D3 Dopamine Receptor | 1.4–43 nM mdpi.com |
| Piperazine derivative | Histamine H3 Receptor | 3.17 nM nih.gov |
| Piperidine (B6355638) derivative | Sigma-1 Receptor | 3.64 nM nih.gov |
Beyond enzyme inhibition and receptor modulation, piperazine derivatives have been found to interact with other crucial biological targets.
DNA Intercalation and Topoisomerase II Inhibition: A series of new phenylpiperazine derivatives of 1,2-benzothiazine have been designed as potential anticancer agents. mdpi.com Molecular docking studies suggest that these compounds can bind to the minor groove of DNA and may also inhibit topoisomerase II, an enzyme that plays a critical role in DNA replication and transcription. mdpi.com The binding of these compounds to DNA was also confirmed by fluorescence spectroscopy. mdpi.com
Structure-Activity Relationship (SAR) Studies on Piperazine-2,3-dione Scaffolds
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For piperazine-2,3-dione derivatives, SAR studies have provided valuable insights into the structural features required for potency and selectivity.
The substituents on the nitrogen atoms of the piperazine ring play a crucial role in determining the pharmacological profile of the molecule.
Influence on Receptor Affinity and Selectivity: The nature of the N-substituent can significantly impact the binding affinity and selectivity of piperazine derivatives for different receptors. For instance, in a series of N-phenylpiperazine analogs, the substitution pattern on the phenyl ring was found to influence the selectivity for D3 versus D2 dopamine receptors. mdpi.com Similarly, the replacement of a piperazine ring with a piperidine ring in a series of histamine H3 receptor ligands dramatically affected their affinity for sigma-1 receptors. nih.gov
Role in Enzyme Inhibition: The N-substituents are also critical for the enzyme inhibitory activity of piperazine derivatives. In a study of tyrosinase inhibitors, the presence of a 1,2,4-triazole nucleus attached to the piperazine scaffold was found to be important for potent inhibitory activity. researchgate.net
Modulation of Physicochemical Properties: The N-substituents can also influence the physicochemical properties of the molecule, such as lipophilicity and basicity, which in turn can affect its pharmacokinetic properties and biological activity. The piperazine moiety is often incorporated into drug molecules to introduce a basic and hydrophilic group, which can improve the pharmacokinetic profile. nih.gov
The following table provides examples of how N-substitution affects the biological activity of piperazine derivatives.
| Parent Scaffold | N-Substituent | Biological Target | Effect of Substitution |
| Phenylpiperazine | Arylamide groups | Dopamine D3/D2 Receptors | Influences binding affinity and selectivity for D3 over D2 receptors. mdpi.com |
| Piperazine | Phenyl vs. Piperidine | Histamine H3/Sigma-1 Receptors | Replacement of piperazine with piperidine significantly increased affinity for the sigma-1 receptor. nih.gov |
| Piperazine | 1,2,4-Triazole nucleus | Tyrosinase | The presence of the triazole ring was associated with potent tyrosinase inhibition. researchgate.net |
Influence of Substituents on the Benzyl (B1604629) Moiety on Pharmacological Profiles
The pharmacological profile of piperazine-2,3-dione derivatives is significantly influenced by the nature and position of substituents on the benzyl moiety. Structure-activity relationship (SAR) studies demonstrate that modifications to the benzyl ring can modulate potency, selectivity, and the type of biological activity observed.
The introduction of various substituents affects key physicochemical properties such as lipophilicity, electronic distribution, and steric bulk, which in turn governs the molecule's ability to interact with biological targets. For instance, in the development of potential anticancer agents, different electron-donating (e.g., -CH₃, -OCH₃) and electron-withdrawing (e.g., -Cl, -F, -CF₃) groups on the phenyl ring of piperazine derivatives have been shown to influence lipophilicity and, consequently, the penetration through nuclear membranes for interaction with DNA. nih.govmdpi.com
A study on vindoline-piperazine conjugates found that derivatives with a [4-(trifluoromethyl)benzyl] substituent on the piperazine ring were highly potent anticancer agents, showing significant growth inhibition across a wide range of cancer cell lines. nih.gov Similarly, a library of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives was synthesized and screened for cytotoxic activity, revealing that specific substitutions on the benzyl ring were critical for potency. rsc.org
In the context of anthelmintic activity, a study of 1,4-bis-(4-substituted benzyl)-piperazine-2,3-dione derivatives showed that altering the substituent on the benzyl ring directly impacted their efficacy against parasites. ekb.eg This highlights that even for a fixed piperazine-2,3-dione core, strategic modification of the benzyl group is a key tool for tuning the desired pharmacological effect. The variability of these substitutions allows for the fine-tuning of compounds for enhanced activity and selectivity. mdpi.com
Conformational Analysis of the Piperazine-2,3-dione Ring and its Relevance to Bioactivity
The three-dimensional structure, or conformation, of the piperazine-2,3-dione ring is a critical determinant of its biological activity. The ring typically adopts a chair or boat-like conformation to minimize steric strain. The spatial arrangement of the substituents on the ring dictates how the molecule can interact with the active site of a biological target, such as an enzyme or receptor.
The structural flexibility, or rigidity, of the entire molecule, including the piperazine-2,3-dione core, plays a crucial role in its bioactivity. For example, in hybrid molecules, the presence of flexible sp3 hybridized carbon atoms can allow the molecule to bend and adopt an optimal conformation for binding to a target site. mdpi.com The conformational rigidity of piperazine-2,5-diones, a related class of compounds, is known to contribute to their ability to interact with various biological targets. This principle also applies to the 2,3-dione derivatives, where a semi-rigid core can properly orient pharmacophoric elements, like the 3-methylbenzyl group, for effective target engagement.
Role of Linker Chains and Hybridization with Other Pharmacophores in Modulating Activity
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is widely used to develop novel therapeutic agents with improved affinity, better efficacy, or a dual mode of action. researchgate.net Piperazine-2,3-dione derivatives are frequently used as scaffolds in this approach, connected to other bioactive moieties via linker chains.
The nature of the linker—its length, flexibility, and chemical composition—is crucial in modulating the activity of the hybrid molecule. Linkers properly space the different pharmacophoric units, allowing them to simultaneously interact with their respective binding sites on a target or even on multiple targets. A study developing hybrid compounds from 2-aminotetralin and arylpiperazine fragments found that a four-methylene butyl linker was optimal for producing potent compounds. nih.gov
Numerous examples illustrate the success of this strategy with the broader piperazine class. Hybrid molecules have been created by linking piperazine to various pharmacophores, including:
Norfloxacin: To create new antibacterial agents targeting DNA gyrase. mdpi.com
Rhodanine: To develop anti-breast cancer agents targeting tyrosine kinases like VEGFR, EGFR, and HER2. mdpi.com
Benzimidazole: To yield compounds with promising anthelmintic and antineoplastic activity by targeting tubulin. mdpi.com
Coumarin, Isatin, and Triazoles: To synthesize potential bioactive agents. lew.ro
These studies underscore that the piperazine ring is an indispensable anchor for developing novel therapeutic agents through structural modification and hybridization. lew.ro
Exploration of Specific Biological Activities of Piperazine-2,3-dione Derivatives and their Mechanistic Basis
Derivatives of piperazine-2,3-dione exhibit a broad spectrum of in vitro biological activities, including anthelmintic, antibacterial, antifungal, and anticancer effects. ekb.egderpharmachemica.com The specific activity is largely determined by the substitution patterns on both the piperazine ring and its associated moieties.
Anthelmintic Activity: In Vitro Efficacy and Proposed Mechanisms
Piperazine and its derivatives have a long history as anthelmintic agents. drugbank.com A study focused specifically on 1,4-disubstituted piperazine-2,3-dione derivatives confirmed their potential in this area. ekb.eg
In Vitro Efficacy In a preliminary in vitro screening, newly synthesized 1,4-bis-(substituted benzyl)-piperazine-2,3-dione derivatives were tested against the parasites Enterobius vermicularis and Fasciola hepatica. The results showed that the tested compounds exhibited considerable inhibitory effects on the growth of these parasites when compared to the reference drug, piperazine hydrate. ekb.eg Other studies on different piperazine derivatives have also demonstrated promising anthelmintic activity against species like Eisenia fetida. ijrpp.comijprs.com
Proposed Mechanisms The primary anthelmintic mechanism of piperazine compounds involves paralysis of the parasite. drugbank.com Piperazine acts as a gamma-aminobutyric acid (GABA) receptor agonist on the parasite's muscle cell membranes. drugbank.comihmc.us This binding is thought to cause hyperpolarization of the nerve endings by increasing chloride ion influx, which in turn results in a flaccid paralysis of the worm. drugbank.commsdvetmanual.com Once paralyzed, the helminth is unable to maintain its position in the host's gastrointestinal tract and is expelled by normal peristalsis. drugbank.com
Antibacterial and Antifungal Activities: Target Identification and Mechanistic Pathways
Numerous studies have demonstrated the significant in vitro antibacterial and antifungal properties of various piperazine derivatives. derpharmachemica.comresearchgate.net These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species.
In Vitro Efficacy Piperazine derivatives have been successfully tested against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, and fungal species including Aspergillus niger and Candida albicans. researchgate.netnih.gov In one study, N,N'-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) showed significant antibacterial activity, particularly against Gram-negative strains like E. coli. mdpi.com
Enzyme Inhibition: For some derivatives, the target has been identified as the bacterial enoyl-acyl carrier protein (ACP) reductase (ENR), a key enzyme in fatty acid biosynthesis. Molecular docking studies have supported the binding of these compounds to the active site of ENR. mdpi.com
DNA Gyrase Inhibition: In hybrid molecules, such as those combining piperazine with a fluoroquinolone like norfloxacin, the mechanism involves the inhibition of bacterial DNA gyrase. This enzyme is crucial for DNA replication, and its inhibition leads to bacterial cell death. mdpi.com
The broad-spectrum activity and the potential for targeting specific bacterial enzymes make piperazine-based compounds a valuable scaffold in the search for new antimicrobial agents. derpharmachemica.com
Anticancer Activity: Cellular Pathways and Molecular Targets (In Vitro)
The piperazine scaffold is a component of numerous FDA-approved anticancer drugs and is considered an attractive framework for the development of new antineoplastic agents. researchgate.net In vitro studies have revealed that piperazine-2,3-dione derivatives and related compounds can inhibit cancer cell proliferation through multiple mechanisms.
In Vitro Efficacy Piperazine derivatives have demonstrated potent cytotoxic activity against a wide array of human cancer cell lines, including those for leukemia, lung cancer, colon cancer, breast cancer, and renal cancer. nih.govresearchgate.netnih.gov For example, certain vindoline-piperazine conjugates exhibited low micromolar 50% growth inhibition (GI₅₀) values across the NCI-60 panel of cancer cell lines. nih.gov In another study, a novel piperazine derivative effectively inhibited cancer cell proliferation with GI₅₀ values ranging from 0.06 to 0.16 μM. researchgate.net
Cellular Pathways and Molecular Targets The anticancer effects of these compounds are often mediated by their interaction with key cellular pathways and molecular targets that control cell growth, survival, and division.
Inhibition of Signaling Pathways: Some piperazine derivatives have been shown to inhibit multiple cancer signaling pathways simultaneously, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways, which are critical for cancer cell survival and proliferation. researchgate.net
Induction of Apoptosis: A common mechanism is the induction of programmed cell death, or apoptosis. This is often achieved through caspase-dependent pathways. researchgate.net Studies have shown that these compounds can trigger the cleavage of caspase-3 and PARP, which are hallmark events of apoptosis. researchgate.net
Tubulin Polymerization Inhibition: Several piperazine-containing compounds function as microtubule-targeting agents. They can inhibit the polymerization of tubulin, a protein essential for forming the mitotic spindle during cell division. This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. rsc.orgmdpi.com
Topoisomerase Inhibition: Certain derivatives are designed to act as topoisomerase II inhibitors. These enzymes are vital for managing DNA topology during replication. By stabilizing the enzyme-DNA complex, the drugs lead to double-strand breaks in the DNA, which triggers cell death. nih.gov
Cell Cycle Arrest and Oxidative Stress: Other mechanisms observed include the ability to cause cell cycle arrest at different phases and to induce oxidative stress within cancer cells. nih.gov
The multi-targeted nature of many piperazine derivatives makes them promising candidates for further development in cancer therapy. researchgate.net
Neuropharmacological Activities: Receptor Interactions and Downstream Signaling
The piperazine moiety is a well-established pharmacophore in neuropharmacology, with numerous derivatives exhibiting activity at various central nervous system (CNS) receptors. researchgate.netmdpi.com The neuropharmacological effects of piperazine derivatives are largely attributed to their interactions with monoamine neurotransmitter systems, particularly dopamine and serotonin receptors. researchgate.net
Benzylpiperazine (BZP), a structural relative of 1-(3-Methylbenzyl)piperazine-2,3-dione, and its analogs are known to act on the serotonergic and dopaminergic systems. researchgate.netwikipedia.org These compounds can interact with serotonin receptors, such as the 5-HT2A receptor, which may account for some of their psychoactive effects. wikipedia.org Furthermore, many piperazine derivatives demonstrate significant affinity for dopamine D2 and D3 receptors. nih.govresearchgate.net
SAR studies on N-(3-phenylpropyl)-N'-benzylpiperazines have revealed that substituents on the benzyl moiety significantly influence their affinity and selectivity for sigma-1 and sigma-2 receptors. nih.gov For instance, the hydrophobicity of the substituent plays a differential role in binding to these receptor subtypes. nih.gov While these findings are for a different piperazine scaffold, they highlight the importance of the benzyl group's substitution pattern in modulating receptor interactions. In the case of this compound, the presence of the methyl group at the 3-position of the benzyl ring is expected to influence its binding affinity and selectivity for various CNS receptors. However, without specific binding assay data, its precise receptor interaction profile remains speculative.
The downstream signaling pathways activated by piperazine derivatives are contingent on the specific receptor they engage and whether they act as agonists, antagonists, or modulators. For example, buspirone, a piperazine derivative, exhibits high affinity for serotonin 5-HT1A receptors and acts as a partial agonist, a mechanism believed to contribute to its anxiolytic effects. fda.gov The interaction of piperazine derivatives with G-protein coupled receptors, such as dopamine and serotonin receptors, can trigger a cascade of intracellular events, including changes in cyclic AMP (cAMP) levels and calcium ion influx. researchgate.net
Anti-inflammatory Activities: Enzyme Modulation and Cellular Responses
The anti-inflammatory potential of piperazine derivatives has been an area of active investigation. nih.govjddtonline.infonih.govresearchgate.netnih.gov Research has explored the ability of these compounds to modulate the activity of key pro-inflammatory enzymes and to influence cellular responses involved in the inflammatory cascade.
A study on novel piperazine derivatives demonstrated their ability to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner. nih.gov Specifically, compounds PD-1 and PD-2 showed significant inhibition of nitrite (B80452) production and TNF-α generation at micromolar concentrations. nih.gov Another piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), was found to reduce paw edema and leukocyte migration in a carrageenan-induced pleurisy model. nih.gov This effect was associated with a decrease in the levels of the pro-inflammatory cytokines IL-1β and TNF-α. nih.gov
While direct evidence for the anti-inflammatory activity of this compound is lacking, a study on variously substituted piperazine-2,5-dione derivatives investigated their potential to affect cartilage regeneration and inflammation. mdpi.com In this study, the compounds were evaluated for their ability to modulate the activity of NF-κB, a key transcription factor in the inflammatory response. mdpi.com However, the tested piperazine-2,5-dione derivatives did not significantly reduce NF-κB activity. mdpi.com
The modulation of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) is a common mechanism for anti-inflammatory drugs. caldic.com While specific data on the effect of this compound on these enzymes is unavailable, the broader class of piperazine-containing compounds has been explored for such activities. The structural characteristics of the piperazine ring and its substituents are critical in determining the inhibitory potential against these enzymes.
Table 1: In Vitro Anti-inflammatory Activity of Selected Piperazine Derivatives
| Compound | Assay | Target/Cell Line | Activity | Reference |
| PD-1 | Nitrite Production Inhibition | Up to 39.42% inhibition at 10 μM | nih.gov | |
| PD-1 | TNF-α Generation Inhibition | Up to 56.97% inhibition at 10 μM | nih.gov | |
| PD-2 | Nitrite Production Inhibition | Up to 33.7% inhibition at 10 μM | nih.gov | |
| PD-2 | TNF-α Generation Inhibition | Up to 44.73% inhibition at 10 μM | nih.gov | |
| LQFM182 | Cytokine Level Reduction | Pleural exudate | Reduction of IL-1β and TNF-α | nih.gov |
| Piperazine-2,5-dione derivatives | NF-κB Activity | No significant reduction at 10 µM | mdpi.com |
Table 2: Neuropharmacological Receptor Binding Affinities of Selected Piperazine Derivatives
| Compound Class | Receptor | Binding Affinity (Ki) | Activity Profile | Reference |
| N-(3-phenylpropyl)-N'-benzylpiperazines | Sigma-1 | 0.37-2.80 nM | Probable antagonists | nih.gov |
| N-(3-phenylpropyl)-N'-benzylpiperazines | Sigma-2 | 1.03-34.3 nM | nih.gov | |
| N-Phenylpiperazine analogs | Dopamine D3 | 1.4–43 nM | High affinity | nih.gov |
| N-Phenylpiperazine analogs | Dopamine D2 | Lower affinity (D3 selective) | nih.gov | |
| Buspirone | Serotonin 5-HT1A | High affinity | Partial agonist | fda.gov |
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of 1-(3-Methylbenzyl)piperazine-2,3-dione and its derivatives?
- Methodological Answer : The synthesis typically involves multi-step protocols, such as reductive alkylation of ethylenediamine with carbonyl compounds (e.g., 3-methylbenzyl derivatives) followed by cyclization with diethyl oxalate. Key parameters include:
- Reaction Conditions : Temperature (ambient to reflux), solvent selection (e.g., DCM/H2O mixtures for click chemistry), and catalysts (e.g., CuSO4·5H2O for azide-alkyne cycloadditions) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity .
- Yield Optimization : Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1.2 equiv. of azide derivatives in triazole syntheses) .
Q. How can structural confirmation of this compound derivatives be rigorously validated?
- Methodological Answer : Use a combination of spectral and analytical techniques:
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for methylbenzyl protons (δ ~2.3 ppm for CH3), piperazine ring protons (δ ~2.5–3.8 ppm), and carbonyl carbons (δ ~165–175 ppm) .
- LC-MS/HRMS : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> for C12H14N2O2 derivatives) and fragmentation patterns .
- Elemental Analysis : Validate %C, %H, %N within ±0.4% of theoretical values .
Q. What in vitro models are suitable for preliminary biological evaluation of this compound?
- Methodological Answer :
- Anthelmintic Activity : Screen against Enterobius vermicularis and Fasciola hepatica using motility inhibition assays, comparing to piperazine hydrate (reference EC50 values) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., dopamine D3) to assess selectivity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, stereochemistry) impact the bioactivity of this compound derivatives?
- Methodological Answer :
- Substituent Effects : Small aliphatic groups (e.g., isopropyl) at R1 enhance FPR2 binding (Ki < 100 nM), while bulky aromatic groups reduce activity .
- Stereochemistry : Enantiomers (e.g., (R)- vs. (S)-configurations) show divergent agonism/antagonism in calcium signaling assays (e.g., FPR2 partial agonists vs. antagonists) .
- Lipophilicity : ClogP values >2.5 correlate with improved membrane permeability but may reduce aqueous solubility .
Q. How can contradictions between in vitro and in vivo efficacy data be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding to explain poor in vivo translation .
- Formulation Adjustments : Use PEGylated nanoparticles or cyclodextrin complexes to enhance bioavailability for low-solubility derivatives .
- Species-Specific Differences : Cross-validate in humanized mouse models if rodent metabolism diverges significantly .
Q. What strategies enable enantioselective synthesis of chiral this compound derivatives?
- Methodological Answer :
- Chiral Catalysts : Use (R)-BINOL-derived phosphoric acids for asymmetric cyclization, achieving enantiomeric excess (ee) >90% .
- Chromatographic Resolution : CSP-HPLC with cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers post-synthesis .
- Crystallization-Induced Diastereomer Resolution : Employ chiral auxiliaries (e.g., tartaric acid salts) for scalable enantiopure production .
Q. How can computational methods guide the design of novel derivatives with enhanced target selectivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding poses in FPR2 (PDB: 6MMP) and optimize substituent interactions .
- QSAR Modeling : Develop regression models linking ClogP, polar surface area, and H-bond donors to anthelmintic EC50 values .
- MD Simulations : Analyze conformational stability of piperazine-dione rings in lipid bilayers to predict membrane permeability .
Data Contradiction Analysis
Q. Why do structurally similar derivatives exhibit opposing activities (agonist vs. antagonist) in the same receptor assay?
- Methodological Answer :
- Allosteric Modulation : Subtle R-group changes (e.g., S-isopropyl → S-propyl) may alter receptor conformational states, switching functional outcomes .
- Assay Conditions : Differences in calcium flux vs. cAMP readouts can yield conflicting results; standardize protocols across labs .
- Off-Target Effects : Screen against related receptors (e.g., FPR1 vs. FPR2) to identify cross-reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
